molecular formula C22H22FN3O2 B1667915 Belaperidone CAS No. 208661-17-0

Belaperidone

Katalognummer B1667915
CAS-Nummer: 208661-17-0
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: XLJWJFKYRFPJSD-LZQZEXGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Belaperidone, also known as LU-111995, is a novel antipsychotic drug in clinical development. It has a clozapine-like receptor profile and affinities for dopamine D(4) and 5-hydroxytryptamine(2A) receptors. LU111995 prolongs the Q-T interval to a limited degree and is not arrhythmogenic over the physiological range of CLs. LU-111995 exhibits potential antipsychotic-like activity in two models of disrupted PPI.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential in Schizophrenia

Belaperidone is under development as a potential antipsychotic treatment for schizophrenia. It has been identified as an atypical antipsychotic with a similar profile to clozapine, showing promise for patients with difficult-to-treat illness. Its mechanism includes reversing inhibition in the substantia nigra dopaminergic neurons in rats and exhibiting high affinity for 5-HT2 receptors. Additionally, it selectively antagonizes the dopamine D4 receptor and has very low muscarinic affinity, suggesting its potential effectiveness and safety profile in schizophrenia treatment (Tricklebank, 2000).

Comparative Analysis with Other Antipsychotics

Several studies have compared the efficacy and tolerability of various antipsychotic drugs, including belaperidone, in different clinical settings. These studies offer insights into the relative performance of belaperidone compared to other antipsychotic agents, such as haloperidol and risperidone, in diverse clinical scenarios like psychiatric rehabilitation and acute mania treatment. For instance, research has been conducted on the utilization trends of olanzapine and risperidone, providing context for where belaperidone might fit within the broader spectrum of antipsychotic medications used in specific settings like psychiatric rehabilitation (Klebovich et al., 2005).

In addition, studies focusing on the impact of geographical and cultural factors on clinical trials in acute mania, including the use of ziprasidone and haloperidone, provide a backdrop against which the potential global application and efficacy of belaperidone can be assessed (Vieta et al., 2011).

Effects on Brain Trauma and Other Conditions

Research exploring the effects of antipsychotics like haloperidol and risperidone on functional outcomes after experimental brain trauma has potential implications for understanding the therapeutic scope of belaperidone in similar neurological conditions (Kline et al., 2007).

Eigenschaften

CAS-Nummer

208661-17-0

Produktname

Belaperidone

Molekularformel

C22H22FN3O2

Molekulargewicht

379.4 g/mol

IUPAC-Name

3-[2-[(1S,5R,6S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28)/t15-,18-,19+/m1/s1

InChI-Schlüssel

XLJWJFKYRFPJSD-LZQZEXGQSA-N

Isomerische SMILES

C1[C@@H]2CN(C[C@@H]2[C@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O

SMILES

C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O

Kanonische SMILES

C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(+)-(1S,5R,6S)-exo-3-(2-(6-(4-fluorophenyl)-3-aza-bicyclo(3.2.0)heptan-3-yl)ethyl)-1H,3H-quinazoline-2,4-dione fumarate
LU 111995
LU111995

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belaperidone
Reactant of Route 2
Reactant of Route 2
Belaperidone
Reactant of Route 3
Reactant of Route 3
Belaperidone
Reactant of Route 4
Reactant of Route 4
Belaperidone
Reactant of Route 5
Belaperidone
Reactant of Route 6
Belaperidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.